Rhizochalinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

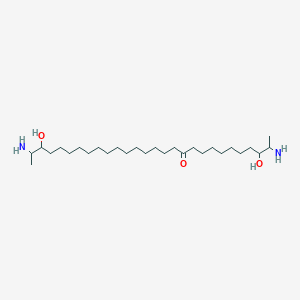

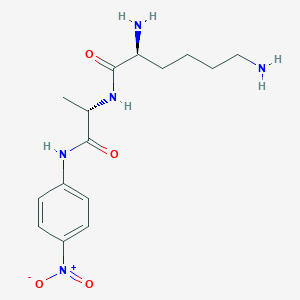

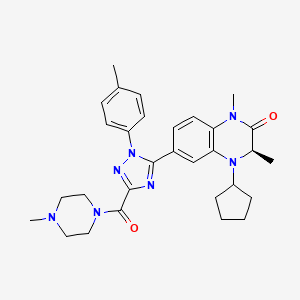

Rhizochalinin is a unique two-headed sphingolipid compound isolated from the marine sponge Rhizochalina incrustata. It has garnered significant attention due to its potent antileukemic and anticancer properties. The compound is characterized by its distinctive structure, which includes two polar head groups, making it a bipolar lipid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhizochalinin is typically extracted from the marine sponge Rhizochalina incrustata. The extraction process involves the use of ethanol, followed by concentration and chromatographic separation. The compound is then hydrolyzed using hydrochloric acid in methanol, and further purified using silica-gel and Sephadex LH-20 chromatography .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its extraction and purification from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods.

Analyse Chemischer Reaktionen

Types of Reactions

Rhizochalinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and therapeutic potential .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and trifluoroacetic acid are used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 18-hydroxy- and 18-amino-rhizochalinin, which have shown enhanced anticancer properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying the structure-activity relationships of sphingolipids.

Biology: Investigated for its role in cell cycle regulation and apoptosis.

Medicine: Demonstrated significant anticancer activity, particularly against prostate cancer and glioblastoma

Wirkmechanismus

Rhizochalinin exerts its effects through multiple mechanisms:

Apoptosis Induction: Promotes programmed cell death in cancer cells by activating caspases.

Autophagy Inhibition: Inhibits the autophagy pathway, leading to the accumulation of damaged cellular components and cell death.

Signal Pathway Modulation: Downregulates the expression of androgen receptor variants and inhibits the Akt pathway.

Vergleich Mit ähnlichen Verbindungen

Rhizochalinin is unique due to its two-headed structure, which distinguishes it from other sphingolipids. Similar compounds include:

Rhizochalin: Another two-headed sphingolipid with similar biological activities.

Isorhizochalin: A minor bipolar sphingolipid with a different stereochemistry

This compound B: A derivative containing a butoxy group.

These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.

Eigenschaften

Molekularformel |

C28H58N2O3 |

|---|---|

Molekulargewicht |

470.8 g/mol |

IUPAC-Name |

2,27-diamino-3,26-dihydroxyoctacosan-11-one |

InChI |

InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3 |

InChI-Schlüssel |

YHQOIZYIMFAECD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)

![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)

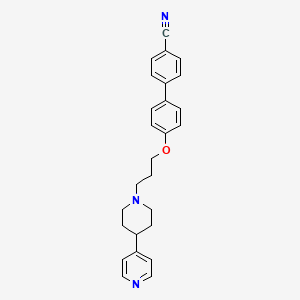

![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)